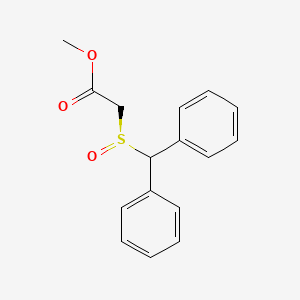![molecular formula C36H36N4O8 B590045 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 CAS No. 1329610-90-3](/img/new.no-structure.jpg)
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 is a deuterated derivative of the active metabolite of the anticancer agent irinotecan. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 involves multiple steps, including the introduction of deuterium atoms to enhance its stability and traceability in biological systems. The synthetic route typically involves the following steps:
Formation of the camptothecin core: This step involves the cyclization of appropriate precursors to form the camptothecin scaffold.
Introduction of the ethyl group: An ethyl group is introduced at the 7th position of the camptothecin core.
Attachment of the piperidino group:
Deuteration: Deuterium atoms are introduced to replace specific hydrogen atoms, resulting in the final deuterated compound.
Chemical Reactions Analysis
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics research: The compound is used to study protein interactions and functions.
Cancer research: As a derivative of irinotecan, it is used to investigate the mechanisms of action and resistance of topoisomerase I inhibitors.
Drug development: The compound is used in the development of new anticancer agents and other therapeutic compounds
Mechanism of Action
The mechanism of action of 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the stabilization of the topoisomerase I-DNA complex, leading to the accumulation of DNA breaks and cell death .
Comparison with Similar Compounds
7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 is unique due to its deuterated nature, which enhances its stability and traceability. Similar compounds include:
Irinotecan (CPT-11): The parent compound used in cancer treatment.
SN-38: The active metabolite of irinotecan.
Topotecan: Another topoisomerase I inhibitor used in cancer therapy
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
CAS No. |
1329610-90-3 |
|---|---|
Molecular Formula |
C36H36N4O8 |
Molecular Weight |
655.722 |
InChI |
InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1/i1D3 |
InChI Key |
VIMPFWDMNDERMS-ZWOZLHPGSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Synonyms |
4-[[(Phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic Acid (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



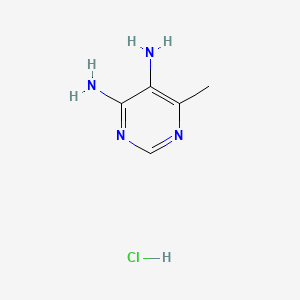
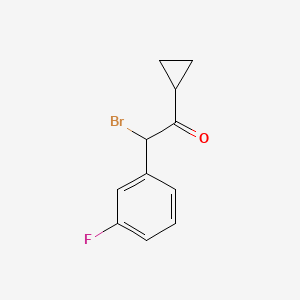
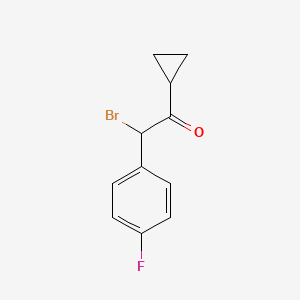
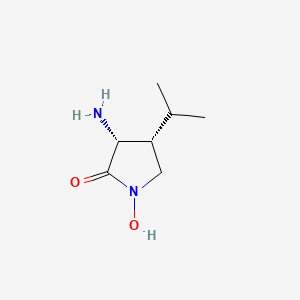
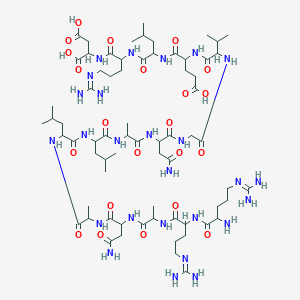
![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
